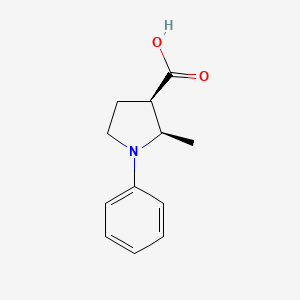

(2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid, commonly known as R-(-)-MPA, is a chiral derivative of phenylalanine. It is widely used in scientific research for its ability to selectively inhibit the transport of L-DOPA, a precursor of dopamine, into the brain.

科学的研究の応用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, like (2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid, play a crucial role in biorenewable chemicals, serving as precursors for various industrial compounds. Their production through engineered microbes highlights their potential in sustainable chemistry. However, their inhibitory effects on these microbes at suboptimal concentrations pose challenges. Understanding the impact of carboxylic acids on microbial cells, including membrane damage and pH decrease, is essential for developing robust strains with improved industrial performance (Jarboe, Royce, & Liu, 2013).

Stereochemistry in Pharmacology

The stereochemistry of compounds, including variations like (2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid, influences their pharmacological properties. Studies on phenylpiracetam and its derivatives underline the relationship between stereocenters and biological effects, showcasing the importance of stereochemistry in the development of central nervous system agents. Such insights direct the synthesis of enantiomerically pure compounds for enhanced pharmacological profiles (Veinberg et al., 2015).

Anticancer Potential of Cinnamic Acid Derivatives

Research on cinnamic acid and its derivatives, which share a structural motif with (2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid, reveals significant anticancer properties. These compounds are noted for their traditional and synthetic antitumor agents, underscoring the medicinal importance of carboxylic acid derivatives in cancer research. Their potential as anticancer agents highlights the necessity of further exploration and utilization in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).

Biotechnological Applications of Lactic Acid

Lactic acid demonstrates the versatility of carboxylic acids in biotechnological applications. Derived from biomass fermentation, it serves as a precursor for biodegradable polymers and a variety of chemicals, including acrylic acid and lactate ester. The exploration of biotechnological routes for converting lactic acid into valuable products underscores the broad applicability of carboxylic acids in green chemistry and sustainable development (Gao, Ma, & Xu, 2011).

Novel Carboxylic Acid Bioisosteres in Drug Design

The quest for novel carboxylic acid bioisosteres, aiming to improve pharmacological profiles while mitigating toxicity and enhancing metabolic stability, highlights the ongoing innovation in medicinal chemistry. Studies focusing on novel substitutions for the carboxylic acid group reflect the complexity and creativity required in developing new therapeutic agents with improved efficacy and safety profiles (Horgan & O’ Sullivan, 2021).

特性

IUPAC Name |

(2R,3R)-2-methyl-1-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-11(12(14)15)7-8-13(9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,14,15)/t9-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNOUTFQKIQWLT-MWLCHTKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2870927.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2870937.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2870941.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2870943.png)

![N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2870944.png)